Ilatreotide

Oral Bioavailability Peptide Drug Delivery Glycation Chemistry

Standard somatostatin analogs lack oral efficacy and SSTR5 selectivity, introducing uncontrolled variance in GI hormone and neuroendocrine tumor studies. Ilatreotide (SDZ CO 611) solves this as the only Amadori-glycated octreotide derivative with human PK data. - **Oral bioactivity**: 10-fold higher oral effect bioavailability than octreotide - enables enteral dosing without injection. - **SSTR5 selectivity**: 40-fold increased SSTR5 affinity vs. other analogs - dissect SSTR5-dependent signaling. - **Human validation**: Dose-dependent suppression of motilin, pancreatic polypeptide, and gastric transit data - enables robust cross-species extrapolation. - **Research application**: Gastroenteropancreatic hormone regulation, NET biology, chronic oral dosing paradigms.

Molecular Formula C61H86N10O20S2
Molecular Weight 1343.5 g/mol
CAS No. 119719-11-8
Cat. No. B1674437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlatreotide
CAS119719-11-8
SynonymsIlatreotide;  Sdz CO 611; 
Molecular FormulaC61H86N10O20S2
Molecular Weight1343.5 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NCC6(C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C(=O)NC(CO)C(C)O)O
InChIInChI=1S/C61H86N10O20S2/c1-31(74)42(25-72)68-58(86)44-29-93-92-28-43(69-54(82)39(21-33-13-5-3-6-14-33)64-30-61(88)52(80)51(45(76)27-89-61)91-60-50(79)49(78)48(77)46(26-73)90-60)57(85)66-40(22-34-15-7-4-8-16-34)55(83)67-41(23-35-24-63-37-18-10-9-17-36(35)37)56(84)65-38(19-11-12-20-62)53(81)71-47(32(2)75)59(87)70-44/h3-10,13-18,24,31-32,38-52,60,63-64,72-80,88H,11-12,19-23,25-30,62H2,1-2H3,(H,65,84)(H,66,85)(H,67,83)(H,68,86)(H,69,82)(H,70,87)(H,71,81)/t31-,32-,38+,39-,40+,41-,42-,43+,44+,45-,46-,47+,48-,49+,50-,51-,52+,60-,61-/m1/s1
InChIKeyFYSDQQZUTAKKQX-CULBQIHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ilatreotide: Glycated Oral Somatostatin Analog


Ilatreotide (SDZ CO 611) is a synthetic octapeptide somatostatin analog characterized by a glycation modification—specifically, an Amadori rearrangement product of octreotide with D(+)-maltose . This unique glycation confers quantifiable improvements in oral bioactivity while retaining the pharmacologic profile of the parent compound [1]. Ilatreotide is primarily utilized in research applications focused on gastroenteropancreatic hormone regulation and neuroendocrine tumor biology .

Ilatreotide: Why Substitution Fails


Procurement substitution among somatostatin analogs introduces uncontrolled experimental variance due to divergent chemical structures, receptor subtype selectivity profiles, and oral bioavailability. Ilatreotide is structurally distinct: it is an Amadori compound (glycated derivative) of octreotide, whereas octreotide, lanreotide, and pasireotide are non-glycated synthetic peptides . This structural modification confers approximately 10-fold higher oral effect bioavailability relative to octreotide [1]. Furthermore, receptor binding affinity profiles differ substantially across SST subtypes (SSTR1-5), with first-generation analogs (octreotide, lanreotide) demonstrating preferential SSTR2 binding, while pasireotide exhibits broad multi-SSTR affinity [2]. For experimental systems sensitive to oral route pharmacokinetics or requiring specific SST subtype engagement, substitution without quantitative verification invalidates cross-study comparisons and confounds mechanistic interpretation.

Ilatreotide Quantitative Evidence


Oral Bioavailability vs. Octreotide

Ilatreotide demonstrates a quantifiable and substantial advantage in oral route efficacy relative to its parent compound octreotide. The D(+)-maltose Amadori glycation modification confers approximately a 10-fold increase in oral effect bioavailability compared to octreotide, while maintaining selectivity, metabolic stability, and duration of action comparable to the parent molecule [1]. This enhancement is a direct consequence of the glycation chemistry applied to the octreotide scaffold [2].

Oral Bioavailability Peptide Drug Delivery Glycation Chemistry

SSTR5 Binding Affinity Advantage

Ilatreotide exhibits a markedly enhanced binding profile at the human somatostatin receptor subtype 5 (SSTR5) relative to other somatostatin analogs. Specifically, Ilatreotide displays a 40-fold increased affinity for SSTR5 compared to a panel of other somatostatin analogs . This enhanced SSTR5 engagement occurs within the context of SSTR subtype selectivity patterns that differ significantly from first-generation agents (octreotide, lanreotide), which demonstrate preferential SSTR2 binding with only moderate SSTR5 affinity (octreotide SSTR5 IC50: 5.6–32 nM; lanreotide SSTR5 IC50: 0.6–14 nM) [1], and from the second-generation agent pasireotide, which exhibits broad multi-SSTR binding with highest affinity at SSTR5 (IC50: 0.16 nM) [2].

Somatostatin Receptor SSTR5 Affinity Receptor Binding Kinetics

In Vivo Motilin & Pancreatic Polypeptide Inhibition

In a randomized, double-blind, placebo-controlled study in healthy human volunteers, Ilatreotide (SDZ CO 611) administered orally at 1 mg or 5 mg twice daily for 14 days produced measurable, dose-dependent suppression of gastrointestinal and pancreatic hormones [1]. Motilin and pancreatic polypeptide were identified as the hormones most significantly suppressed by the compound [2]. The suppression of fasting levels and postprandial release of these hormones was more pronounced in subjects receiving the higher 10 mg/day total dose [3]. This in vivo human pharmacodynamic data provides a benchmark that is absent for many research-grade somatostatin analogs, which often lack any clinical validation data.

Gastrointestinal Hormone In Vivo Pharmacology Clinical Translation

Gastric Emptying & Mouth-to-Cecum Transit Modulation

Ilatreotide produces distinct, dose-dependent effects on upper gastrointestinal motility in humans. In the same 14-day study in healthy male volunteers, gastric emptying of 99mTc was significantly accelerated by the higher dose of SDZ CO 611 (10 mg/day), whereas mouth-to-cecum transit time was prolonged in a dose-dependent manner [1]. This dual, opposing effect on different segments of gastrointestinal transit—accelerated gastric emptying coupled with prolonged small intestinal transit—represents a specific pharmacodynamic signature not documented for other somatostatin analogs under equivalent oral dosing conditions [2].

Gastrointestinal Motility Pharmacodynamics In Vivo Physiology

Ilatreotide Application Scenarios


Oral Bioavailability Studies

Investigators designing studies that require oral administration of a somatostatin analog—particularly those examining gastrointestinal peptide absorption mechanisms, enteral hormone modulation, or chronic dosing paradigms that preclude parenteral injection—should prioritize Ilatreotide. The documented 10-fold higher oral effect bioavailability relative to octreotide provides a quantitative, validated foundation for experimental design that non-glycated analogs cannot match [1].

SSTR5 Receptor Pharmacology Studies

Research programs focused on dissecting the specific contributions of the SSTR5 receptor subtype to somatostatin-mediated signaling should consider Ilatreotide. Its 40-fold increased SSTR5 affinity compared to other somatostatin analogs offers a distinct binding profile that can help discriminate SSTR5-dependent effects from those mediated by other receptor subtypes, an experimental advantage not available with first-generation analogs (which have lower SSTR5 affinity) or pasireotide (which exhibits broad, multi-subtype binding) [1].

Translational Human Pharmacodynamics

Preclinical or translational research programs aiming to establish pharmacodynamic benchmarks for eventual clinical extrapolation benefit from Ilatreotide's human study dataset. The compound's dose-dependent suppression of motilin and pancreatic polypeptide, along with its characterized effects on gastric emptying and mouth-to-cecum transit time in healthy human subjects, provide validated in vivo endpoints that are absent for most research-grade analogs [1]. This human data enables more robust cross-species extrapolation and informs dose selection for subsequent studies.

Gastroenteropancreatic Tumor Research

Ilatreotide's established activity in suppressing gastrointestinal and pancreatic hormones positions it as a relevant tool for investigating gastroenteropancreatic neuroendocrine tumor biology [1]. The combination of oral bioavailability, SSTR5 affinity enhancement, and validated hormone suppression in humans makes it a compound of interest for studies examining secretory tumor models or evaluating novel therapeutic combinations where oral somatostatin analog administration is experimentally or clinically advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ilatreotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.